2-氟-5-甲氧基-3-(三氟甲基)苯基硼酸

描述

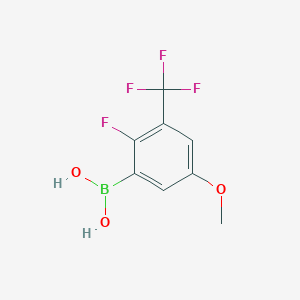

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H7BF4O3 and its molecular weight is 237.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Biological Activity

This compound exhibits potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. In vitro studies have assessed its antibacterial activity using methods such as agar diffusion and Minimum Inhibitory Concentration (MIC) determination. For instance, it was tested against Escherichia coli and Bacillus cereus, showing varying degrees of efficacy:

| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid | E. coli | >100 | Low |

| 5-Trifluoromethyl-2-formylphenylboronic acid | B. cereus | <50 | Moderate |

The presence of the boronic acid functional group allows for reversible covalent bonding with diols, which can be exploited in enzyme inhibition and modulation of cellular pathways, making this compound a candidate for drug development.

Structure-Activity Relationship (SAR)

The unique arrangement of fluorine and methoxy groups influences the compound's acidity and binding affinity toward biological targets. Studies suggest that the introduction of electron-withdrawing groups like trifluoromethyl enhances its interactions with biomolecules .

Synthetic Chemistry

Suzuki-Miyaura Coupling Reactions

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The compound's ability to participate in transmetalation processes with palladium catalysts facilitates the construction of complex molecular architectures .

Material Science

Polymers and Organic Electronics

This boronic acid derivative can be incorporated into polymers for applications such as self-healing materials, enhancing their mechanical properties and longevity. Additionally, it has potential uses in organic electronics, including solar cells and organic light-emitting diodes (OLEDs), due to its favorable electronic properties derived from the trifluoromethyl and methoxy groups .

Biochemical Probes

The boronic acid group serves as a selective probe for studying protein-protein interactions. By conjugating this compound to biomolecules of interest, researchers can investigate its interactions within living cells, which is crucial for understanding various biological processes .

Case Studies

Docking Studies

Computational docking studies have indicated that phenylboronic acids, including this compound, may bind effectively to enzymes such as leucyl-tRNA synthetase from E. coli. This suggests a mechanism for their antibacterial effects and highlights their potential therapeutic applications against resistant bacterial strains.

Clinical Relevance

The ability of this compound to modulate enzymatic activity positions it as a promising candidate for developing new therapeutic strategies targeting resistant pathogens, thus addressing significant challenges in infectious disease management .

作用机制

Target of Action

The primary target of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is the palladium catalyst used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new palladium–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid . This reaction is widely applied in the formation of carbon–carbon bonds, and it is known for its mild and functional group tolerant reaction conditions . The downstream effects of this pathway include the formation of new organic compounds through the creation of new carbon–carbon bonds .

Pharmacokinetics

Like other boronic acids, it is expected to have good stability and be readily prepared . Its impact on bioavailability would depend on the specific context of its use, such as the other reactants present in the Suzuki–Miyaura coupling reaction .

Result of Action

The molecular result of the action of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds . At the cellular level, the effects would depend on the specific compounds being synthesized.

生物活性

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly due to its biological activity against various pathogens. This compound is characterized by its unique structural features, which may influence its interaction with biological targets.

- Molecular Formula : C8H7BF4O3

- Molecular Weight : 237.94 g/mol

- Storage Conditions : Recommended storage at -20°C to maintain stability .

The biological activity of phenylboronic acids, including 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid, is often attributed to their ability to form reversible covalent bonds with diols, such as those found in sugars and nucleotides. This property can be exploited in various biochemical applications, including enzyme inhibition and modulation of cellular pathways.

Antimicrobial Activity

Research has demonstrated that certain phenylboronic acids exhibit antimicrobial properties. The antibacterial activity of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid has been evaluated against both Gram-positive and Gram-negative bacteria:

In Vitro Studies

-

Test Organisms :

- Escherichia coli (Gram-negative)

- Bacillus cereus (Gram-positive)

-

Methods :

- Agar diffusion method

- Determination of Minimum Inhibitory Concentration (MIC)

- Findings :

Comparative Antimicrobial Efficacy

A comparative analysis with other boronic acids revealed that while 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid exhibited some degree of activity, it was less effective than other derivatives like 5-trifluoromethyl-2-formylphenylboronic acid, which displayed moderate action against Candida albicans and Aspergillus niger alongside bacterial strains .

| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid | E. coli | >100 | Low |

| 5-Trifluoromethyl-2-formylphenylboronic acid | B. cereus | <50 | Moderate |

Structure-Activity Relationship (SAR)

The presence of fluorine and methoxy groups in the structure of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is believed to influence its acidity and binding affinity towards biological targets. Studies have shown that the introduction of electron-withdrawing groups like trifluoromethyl enhances the acidity, which may facilitate stronger interactions with diol-containing biomolecules .

Case Studies

- Docking Studies : Computational studies have indicated potential binding interactions between phenylboronic acids and enzymes such as leucyl-tRNA synthetase from E. coli, suggesting a mechanism for their antibacterial effects .

- Clinical Relevance : The potential for these compounds in clinical settings is underscored by their ability to modulate enzymatic activity, which may lead to novel therapeutic strategies against resistant bacterial strains.

属性

IUPAC Name |

[2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O3/c1-16-4-2-5(8(11,12)13)7(10)6(3-4)9(14)15/h2-3,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRIYRLAYXUQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。